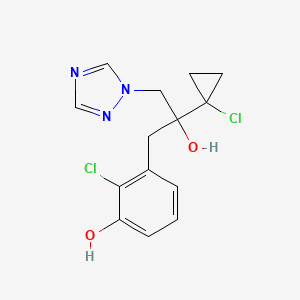
N-Isobutyryl-d7-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyryl-d7-glycine is a deuterium-labeled derivative of N-Isobutyryl-glycine. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantitation purposes. The compound has a molecular formula of C6H4D7NO3 and a molecular weight of 152.20 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-Isobutyryl-d7-glycine involves the incorporation of deuterium into the N-Isobutyryl-glycine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves the synthesis of the compound in large batches, ensuring high purity and consistency. The production methods are designed to meet the stringent requirements of scientific research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: N-Isobutyryl-d7-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
N-Isobutyryl-d7-glycine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of N-Isobutyryl-d7-glycine involves its role as a stable isotope tracer. By incorporating deuterium, the compound can be distinguished from its non-labeled counterpart in various analytical techniques. This allows researchers to track its movement and transformation within biological systems, providing valuable insights into metabolic pathways and drug interactions .
Comparación Con Compuestos Similares
N-Isobutyryl-glycine: The non-deuterated form of the compound.
N-Butyryl-glycine: A similar compound with a butyryl group instead of an isobutyryl group.
N-Acetyl-glycine: Another related compound with an acetyl group
Uniqueness: N-Isobutyryl-d7-glycine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise quantitation and tracing, making it a valuable tool in various scientific studies .
Propiedades
Número CAS |
1330037-23-4 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
152.201 |
Nombre IUPAC |
2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i1D3,2D3,4D |
Clave InChI |
DCICDMMXFIELDF-UAVYNJCWSA-N |
SMILES |
CC(C)C(=O)NCC(=O)O |
Sinónimos |
N-(2-methyl-1-oxopropyl-d7)glycine; N-Isobutyryl-d7-glycine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)


